molecular formula C19H21N3O4S B2605925 Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1042967-95-2

Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2605925
CAS RN: 1042967-95-2
M. Wt: 387.45
InChI Key: TZUDUXFVQMPHAD-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Dipoles for Spectroscopic Investigations

Compounds like 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates exhibit properties that classify them as cross-conjugated systems. These systems are notable for their application in fluorescence spectroscopy, where they are used to study and develop new fluorescent probes and materials (Smeyanov et al., 2017).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and screened for their in vitro antimicrobial and antioxidant activities. These studies contribute to the discovery of new compounds with potential pharmaceutical applications, particularly in addressing bacterial and fungal infections, as well as oxidative stress-related conditions (Raghavendra et al., 2016).

Synthesis of Heterocyclic Systems

Research into the reactivity of compounds like ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate towards different reagents has paved the way for the synthesis of fused heterocyclic systems. These systems are of interest due to their potential biological activities and applications in developing new drugs (Wardaman, 2000).

Organocatalyzed Synthesis under Aqueous Conditions

The development of efficient synthetic methodologies under environmentally friendly conditions is crucial for sustainable chemistry. Studies on the organocatalyzed aqueous synthesis of thiophene derivatives demonstrate advancements in green chemistry, offering routes to synthesize important compounds with reduced environmental impact (Abaee & Cheraghi, 2013).

Inhibitory Activity Studies and Drug Development

Research into novel chromone-pyrimidine coupled derivatives highlights the potential of these compounds in antimicrobial applications. Evaluating their in vitro antifungal and antibacterial activity, along with docking studies to predict interactions with biological receptors, showcases the role of synthetic chemistry in drug discovery and development (Tiwari et al., 2018).

Mechanism of Action

properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-11-10(2)27-18(16(11)19(25)26-3)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUDUXFVQMPHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

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